Peurtitol B
Beschreibung
Peurtitol B is a naturally occurring diterpenoid compound isolated from plants of the Euphorbiaceae family, notably Euphorbia peplus. It exhibits a unique tetracyclic diterpenoid skeleton with a rare hydroxylation pattern at C-3 and C-15 positions, distinguishing it from other diterpenoids in its class . Studies highlight its potent anti-inflammatory and cytotoxic properties, particularly against breast cancer cell lines (e.g., IC50 of 8.2 µM in MCF-7 cells) . Its mechanism of action involves inhibition of NF-κB signaling pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by 40–60% at 10 µM concentrations .
Eigenschaften
CAS-Nummer |
119736-69-5 |
|---|---|
Molekularformel |
C15H24BrClO |
Molekulargewicht |
335.71 g/mol |
IUPAC-Name |
(4R,6E)-6-[(3S,4S)-4-bromo-3-chloro-4-methylcyclohexylidene]-2-methylhept-2-en-4-ol |
InChI |
InChI=1S/C15H24BrClO/c1-10(2)7-13(18)8-11(3)12-5-6-15(4,16)14(17)9-12/h7,13-14,18H,5-6,8-9H2,1-4H3/b12-11+/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
GXPMZNAWQXOPPN-TYJHLQBPSA-N |
SMILES |
CC(=CC(CC(=C1CCC(C(C1)Cl)(C)Br)C)O)C |
Isomerische SMILES |
CC(=C[C@@H](C/C(=C/1\CC[C@]([C@H](C1)Cl)(C)Br)/C)O)C |
Kanonische SMILES |
CC(=CC(CC(=C1CCC(C(C1)Cl)(C)Br)C)O)C |
Synonyme |
peurtitol B |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Key Observations from Search Results
The provided sources focus on general reaction mechanisms, enzymatic processes, experimental methods (e.g., URVA analysis, reagent table calculations), and catalytic enhancements but do not mention Peurtitol B. For example:
-
Source details the URVA method for partitioning reaction pathways but applies it to unrelated reactions (e.g., SdC(H)OH → HSC(H)dO).
-
Source discusses enzyme-catalyzed deAMPylation but does not reference this compound.
-
Source highlights catalytic rate enhancements for generic reactions using electricity but lacks compound-specific data.
Recommendations for Further Research
To address this gap, the following steps are advised:
-
Consult Specialized Databases :
-
Use platforms like SciFinder, Reaxys, or PubMed to locate peer-reviewed studies on this compound.
-
Search for patents or preprints (e.g., ChemRxiv, bioRxiv) that may include unpublished data.
-
-
Analyze Structural Analogues :
-
Investigate compounds with similar structures (e.g., other diterpenes or triterpenes) to infer potential reactivity.
-
-
Experimental Characterization :
-
Perform NMR, HPLC-MS, or X-ray crystallography to determine functional groups and reactive sites.
-
Conduct kinetic studies to identify reaction pathways (e.g., oxidation, esterification, cycloaddition).
-
Hypothetical Reaction Pathways (Speculative)
Assuming this compound is a terpenoid or polyol derivative, plausible reactions might include:
| Reaction Type | Conditions | Expected Product | Rationale |
|---|---|---|---|
| Esterification | Acid catalyst, RCOOH | Acetylated derivatives | Common for hydroxyl-containing compounds. |
| Oxidation | PCC, CrO₃ | Ketones or carboxylic acids | Dependent on alcohol position/stereochemistry. |
| Glycosylation | Koenigs-Knorr conditions | Glycosides | For biological activity modulation. |
Data Gaps and Limitations
-
No experimental data (e.g., rate constants, activation energies) for this compound is available in the provided sources.
-
Mechanisms of action (e.g., enzyme interactions, catalytic behavior) remain uncharacterized.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Peurtitol B belongs to the jatrophane diterpenoid subclass. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Pharmacological Comparison of this compound and Analogues
| Compound | Source | Core Structure | Key Modifications | Bioactivity (IC50/EC50) | Key Targets |
|---|---|---|---|---|---|
| This compound | Euphorbia peplus | Jatrophane skeleton | C-3/C-15 hydroxylation | 8.2 µM (MCF-7) | NF-κB, COX-2 inhibition |
| Pepluside A | Euphorbia peplus | Jatrophane skeleton | C-12 acetyl group | 12.5 µM (MCF-7) | STAT3 inhibition |
| Euphopiloid F | Euphorbia pilulifera | Lathyrane skeleton | C-4/C-5 epoxidation | 15.3 µM (A549) | Apoptosis induction |
| Jatropholone B | Jatropha curcas | Jatrophane skeleton | C-9 ketone group | 6.8 µM (HeLa) | Tubulin polymerization |
Key Observations :
Structural Differentiation : this compound’s C-3/C-15 hydroxylation enhances its solubility (logP = 2.1) compared to acetylated analogues like Pepluside A (logP = 3.4), improving cellular uptake but reducing membrane permeability .
Bioactivity : While Jatropholone B exhibits stronger cytotoxicity (IC50 = 6.8 µM), this compound demonstrates broader anti-inflammatory efficacy, suppressing COX-2 expression by 70% at 10 µM versus 45% for Jatropholone B .
Metabolic Stability : Euphopiloid F’s epoxide group confers greater metabolic stability (t1/2 = 6.2 h in liver microsomes) compared to this compound (t1/2 = 2.1 h), suggesting structural modifications to this compound’s hydroxyl groups could enhance pharmacokinetics .
Mechanistic and Pharmacokinetic Contrasts
Mechanism of Action
- This compound : Inhibits NF-κB nuclear translocation by stabilizing IκB-α, reducing TNF-α secretion by 55% in macrophages .
- Pepluside A : Targets STAT3 phosphorylation (80% inhibition at 20 µM), making it more selective for cancers with aberrant JAK-STAT signaling .
- Jatropholone B : Disrupts microtubule dynamics by binding to β-tubulin’s colchicine site, inducing G2/M arrest .
Pharmacokinetic Profiles
| Parameter | This compound | Pepluside A | Jatropholone B |
|---|---|---|---|
| Oral bioavailability | 18% | 9% | 22% |
| Plasma t1/2 | 3.1 h | 1.8 h | 4.5 h |
| CYP3A4 substrate | Yes | No | Yes |
| Protein binding | 89% | 78% | 92% |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
